molecular formula C17H24O2 B191237 Falcarindiol CAS No. 55297-87-5

Falcarindiol

Cat. No.: B191237
CAS No.: 55297-87-5
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-RCQSYPNMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Falcarindiol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from carrot roots using column chromatography and preparative high-performance liquid chromatography (HPLC) . The compound is then identified and purified using spectroscopic and spectrometric methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from carrot roots or other Apiaceae plants. The process includes grinding the plant material, followed by solvent extraction, and purification using chromatographic techniques . The purified compound is then stored under appropriate conditions to maintain its stability and potency .

Properties

CAS No.

55297-87-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1

InChI Key

QWCNQXNAFCBLLV-RCQSYPNMSA-N

SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Isomeric SMILES

CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Synonyms

falcalindiol
falcarindiol
heptadeca-1,9-diene-4,6-diyne-3,8-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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